Selenium tetrafluoride

Übersicht

Beschreibung

Selenium tetrafluoride is an inorganic compound with the chemical formula SeF₄. It is a colorless liquid that reacts readily with water. This compound is primarily used as a fluorinating reagent in organic syntheses, where it offers advantages over sulfur tetrafluoride due to milder reaction conditions and its liquid state rather than a gaseous form .

Vorbereitungsmethoden

Selenium tetrafluoride was first synthesized by Paul Lebeau in 1907 by treating selenium with fluorine: [ \text{Se} + 2 \text{F}_2 \rightarrow \text{SeF}_4 ]

Other methods of preparation include:

- Fluorinating selenium dioxide with sulfur tetrafluoride: [ \text{SF}_4 + \text{SeO}_2 \rightarrow \text{SeF}_4 + \text{SO}_2 ]

- Fluorinating elemental selenium with chlorine trifluoride: [ 3 \text{Se} + 4 \text{ClF}_3 \rightarrow 3 \text{SeF}_4 + 2 \text{Cl}_2 ]

An intermediate in the reaction with sulfur tetrafluoride is seleninyl fluoride (SeOF₂) .

Analyse Chemischer Reaktionen

Selenium tetrafluoride undergoes various types of reactions, including:

Hydrolysis: Reacts with water to form hydrofluoric acid and selenous acid. [ \text{SeF}_4 + 2 \text{H}_2\text{O} \rightarrow \text{H}_2\text{SeO}_3 + 4 \text{HF} ]

Formation of Ionic Adducts: Forms ionic adducts containing the SeF₃⁺ cation with reagents such as antimony pentafluoride, arsenic pentafluoride, niobium pentafluoride, tantalum pentafluoride, and boron trifluoride. [ \text{SeF}_4 + \text{HF} \rightarrow \text{SeF}_3^+ + \text{HF}_2^- ]

Formation of Anions: With caesium fluoride, it forms the SeF₅⁻ anion, which has a square pyramidal structure. [ \text{SeF}_4 + \text{CsF} \rightarrow \text{CsSeF}_5 ]

Wissenschaftliche Forschungsanwendungen

Fluorination Reagent

Selenium tetrafluoride is primarily utilized as a fluorinating agent in organic synthesis. It effectively introduces fluorine into various organic compounds, enhancing their stability and reactivity. This capability is particularly valuable for:

- Fluorination of Alcohols : Converts alcohols into fluorinated alcohols, which often exhibit improved chemical properties.

- Fluorination of Carbonyl Compounds : Converts aldehydes and ketones into geminal difluoroalkanes, which are important intermediates in synthetic organic chemistry .

Synthesis of Selenium Compounds

This compound can react with other elements to produce various selenium compounds. For instance:

- It reacts with tellurium dioxide to yield tellurium tetrafluoride.

- It forms adducts with Lewis acids such as boron trifluoride and antimony pentafluoride, showcasing its ability to modify the electronic properties of other compounds .

Material Science

In material science, this compound is explored for its potential in developing new materials with unique properties. Its ability to form stable complexes with other halides makes it an interesting candidate for:

- Fluorinated Polymers : These polymers can possess enhanced thermal stability and chemical resistance due to the presence of fluorine atoms.

- Nanomaterials : this compound can be used to synthesize nanoparticles that exhibit unique optical or electronic properties .

Case Study 1: Organic Synthesis

A study demonstrated the use of this compound in the selective fluorination of complex organic molecules. The researchers found that using this compound allowed for high yields of fluorinated products while minimizing side reactions commonly associated with harsher fluorinating agents like sulfur tetrafluoride.

Case Study 2: Formation of Anionic Species

Research has shown that this compound can react with cesium fluoride to form the SeF₅⁻ anion. This reaction results in a square pyramidal structure that exhibits interesting electronic properties, making it a subject of interest for further exploration in coordination chemistry and materials science .

Safety Considerations

This compound is known to be highly reactive and toxic. It reacts violently with water, releasing toxic hydrogen fluoride gas. Proper safety protocols must be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles, and working within a fume hood .

Wirkmechanismus

The mechanism of action of selenium tetrafluoride involves its ability to act as a fluorinating agent. The selenium atom in this compound has an oxidation state of +4, and the compound’s structure allows it to donate fluorine atoms to other molecules. This fluorination process can modify the chemical properties of the target molecules, making this compound a valuable reagent in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Selenium tetrafluoride can be compared with other tetrafluorides such as sulfur tetrafluoride and tellurium tetrafluoride:

Sulfur Tetrafluoride (SF₄): Similar to this compound, sulfur tetrafluoride is used as a fluorinating agent.

Tellurium Tetrafluoride (TeF₄): Tellurium tetrafluoride is another tetrafluoride with similar properties.

Similar compounds include selenium difluoride and selenium hexafluoride, each with distinct properties and applications .

Biologische Aktivität

Selenium tetrafluoride (SeF₄) is an inorganic compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of SeF₄, including its mechanisms of action, effects on cellular systems, and implications for health and disease.

Overview of this compound

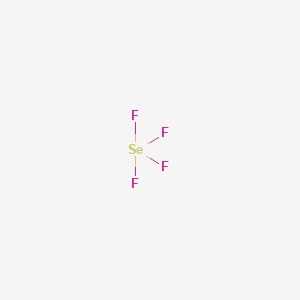

This compound is a colorless liquid that reacts readily with water, forming selenium dioxide and hydrofluoric acid. It serves primarily as a fluorinating reagent in organic synthesis, facilitating the introduction of fluorine into various organic compounds, such as alcohols and carboxylic acids . The oxidation state of selenium in SeF₄ is +4, and its molecular structure exhibits a see-saw geometry due to the presence of five electron pairs around the selenium atom .

Fluorination Process

SeF₄ acts by donating fluorine atoms to target molecules through a process known as fluorination . This reaction can significantly alter the chemical properties of the target compounds, enhancing their stability and reactivity. The introduction of fluorine can also influence biological activity by modifying the interaction of these compounds with biological macromolecules.

Selenium is an essential trace element involved in numerous biological processes. It plays a crucial role in the synthesis of selenoproteins, which are vital for antioxidant defense mechanisms and metabolic regulation . The incorporation of selenium into biological systems can influence various metabolic pathways, although the specific effects of SeF₄ on these pathways are yet to be fully elucidated.

Synthesis and Applications

SeF₄ was first synthesized by Paul Lebeau in 1907 through the direct reaction of selenium with fluorine . It can also be produced by fluorinating selenium dioxide with sulfur tetrafluoride or chlorine trifluoride . Its applications extend beyond organic synthesis; it has been explored for its potential in creating biologically active fluorinated compounds.

Toxicological Studies

Research indicates that while selenium is essential in low doses, excessive exposure can lead to toxicity. The narrow margin between beneficial and harmful levels highlights the need for careful management of selenium intake . In animal studies, high doses of selenium have been associated with neurological dysfunctions and increased risk for conditions such as type-2 diabetes .

Table: Comparison of Biological Activities

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound (SeF₄) | Potentially modifies biomolecules via fluorination | Fluorination alters chemical properties |

| Selenium Nanoparticles | Anti-inflammatory, anti-apoptotic effects | Interaction with cellular pathways |

| Selenoproteins | Antioxidant defense, metabolic regulation | Enzyme activity modulation |

Eigenschaften

InChI |

InChI=1S/F4Se/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOBWAXBGUSOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Se](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4Se | |

| Record name | selenium tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158848 | |

| Record name | Selenium tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-66-2 | |

| Record name | Selenium fluoride (SeF4), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium tetrafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenium tetrafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIUM TETRAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73U0ARO564 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula, weight, and structure of selenium tetrafluoride?

A1: this compound has the molecular formula SeF4 and a molecular weight of 154.96 g/mol. Electron diffraction studies [, ] confirmed a distorted tetrahedral structure for SeF4 in the gaseous state, resembling sulfur tetrafluoride. The structure can be described as a see-saw shape, with the selenium atom at the center.

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been employed to study SeF4.

Infrared (IR) spectroscopy [, , , , ] has been used extensively to investigate the structure of SeF4, particularly in adducts, and provided insights into its bonding and interactions with other molecules. * Raman spectroscopy [, , , ] provided complementary vibrational information. * Nuclear magnetic resonance (NMR) spectroscopy, specifically 19F and 77Se NMR, [, , ] has been valuable in studying the behavior of SeF4 in solution, particularly its adducts with Lewis acids. * Microwave spectroscopy* [, ] contributed to determining the structure and dipole moment of SeF4.

Q3: How does this compound react as a fluorinating agent?

A3: this compound acts as a milder fluorinating agent compared to sulfur tetrafluoride []. It effectively converts carbonyl groups in aldehydes and ketones to geminal difluoroalkanes [, ].

Q4: Can this compound be used to prepare other selenium compounds?

A4: Yes, this compound reacts with tellurium dioxide to yield tellurium tetrafluoride [].

Q5: How does this compound react with Lewis acids?

A5: this compound exhibits Lewis acid-base properties. It forms adducts with various Lewis acids, including:* Boron trifluoride (BF3) [, ]: forming SeF4·BF3.* Pentafluorides of antimony, arsenic, niobium, and tantalum [, , ]: forming SeF4·MF5 (M = Sb, As, Nb, Ta) adducts.

Q6: What is the structure of this compound adducts?

A6: Spectroscopic studies, including IR, Raman, and NMR, along with conductivity and cryoscopic measurements suggest that SeF4 adducts with Lewis acids generally exhibit ionic structures in the solid state, formulated as [SeF3]+[MF6]- ([BF4]-) [, ]. These structures often involve significant fluorine bridging between the ions.

Q7: Does the structure of this compound adducts persist in solution?

A7: Evidence suggests that fluorine bridging interactions persist to some degree in the molten state and in solutions of these adducts in solvents like nitrobenzene [].

Q8: What is the stability of this compound?

A8: this compound is relatively stable but readily hydrolyzes in moist air [].

Q9: How does this compound react with common solvents and reagents?

A9: this compound displays limited reactivity with some common reagents at room temperature, including:* Ammonia (NH3) [, ]* Pyridine (C5H5N) [, ]* Sulfur dioxide (SO2) [, ]* Sulfur trioxide (SO3) [, ]* Halogen fluorides (IF5, BrF3, BrF5, ClF3) [, ]* this compound (SeF4) [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.